molecular formula C11H8ClNO B1407803 2-Methylquinoline-6-carbonyl chloride CAS No. 1073666-36-0

2-Methylquinoline-6-carbonyl chloride

Cat. No.: B1407803
CAS No.: 1073666-36-0
M. Wt: 205.64 g/mol
InChI Key: LXJTZCKIJHRHJE-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carbonyl chloride is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methyl group at position 2 and a reactive carbonyl chloride group at position 4. This structure confers significant reactivity, making it valuable in organic synthesis, particularly in nucleophilic acyl substitution reactions for constructing amides, esters, or other derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, where quinoline derivatives are prized for their biological activity and chemical versatility .

Properties

CAS No.

1073666-36-0

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-methylquinoline-6-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3

InChI Key

LXJTZCKIJHRHJE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)Cl

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring critically influence reactivity and stability. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Reactivity Reference
2-Methylquinoline-6-carbonyl chloride Methyl (C2), carbonyl chloride (C6) C₁₂H₈ClNO High reactivity due to electron-withdrawing carbonyl chloride; methyl group provides steric hindrance.
3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride Methyl (C3), 4-methylphenyl (C2), carbonyl chloride (C4) C₁₈H₁₄ClNO Enhanced steric bulk from aryl group reduces nucleophilic attack rates compared to C6-substituted analogs.
6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride Ethyl (C6), 3-methoxyphenyl (C2), carbonyl chloride (C4) C₂₀H₁₆ClNO₂ Methoxy group (electron-donating) deactivates the ring, slowing electrophilic substitution. Discontinued due to synthesis challenges.
6-Methylpyridine-2-carbonyl chloride hydrochloride Methyl (C6), carbonyl chloride (C2) (pyridine core) C₇H₇Cl₂NO Pyridine core increases polarity; hydrochloride salt enhances solubility but reduces acyl chloride reactivity.

Key Findings :

  • Electron-withdrawing groups (e.g., carbonyl chloride) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic reactions.
  • Steric hindrance from substituents (e.g., 4-methylphenyl in ) reduces reaction rates.
  • Ring system differences: Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to quinolines.

Reactivity and Functional Group Comparisons

Carbonyl chloride derivatives are benchmarked against carboxylic acids, esters, and amides:

Compound Name Functional Group Reactivity Profile Reference
This compound Carbonyl chloride Highly reactive; forms amides/esters under mild conditions.
6-Chloro-2-methyl-3-quinolinecarboxylic acid Carboxylic acid Requires activation (e.g., DCC) for coupling reactions; less reactive than acyl chlorides.
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate Ester (methyl), amido (C6) Stable under basic conditions; hydrolyzes to carboxylic acid in acidic environments.

Key Findings :

  • Acyl chlorides outperform carboxylic acids and esters in direct nucleophilic substitution due to superior leaving group ability (Cl⁻ vs. OR⁻ or OH⁻).
  • Amides (e.g., ) are inert under standard conditions, requiring harsh hydrolysis for further modification.

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